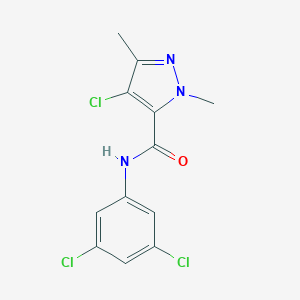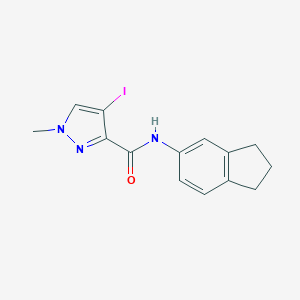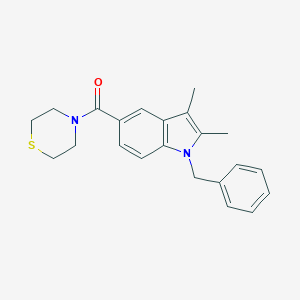
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound characterized by its indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the thiomorpholine ring and the benzyl group contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the indole core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and benzyl group can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-benzyl-2,3-dimethyl-1H-indole: Lacks the thiomorpholine ring, resulting in different chemical properties and reactivity.
2,3-dimethyl-5-(4-thiomorpholinylcarbonyl)-1H-indole: Lacks the benzyl group, affecting its biological activity and applications.
Uniqueness
(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)(1,4-THIAZINAN-4-YL)METHANONE is unique due to the combination of the benzyl group and thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C22H24N2OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
(1-benzyl-2,3-dimethylindol-5-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2OS/c1-16-17(2)24(15-18-6-4-3-5-7-18)21-9-8-19(14-20(16)21)22(25)23-10-12-26-13-11-23/h3-9,14H,10-13,15H2,1-2H3 |
InChI 键 |
KBYWUTYYOFLUFI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C |
规范 SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCSCC3)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



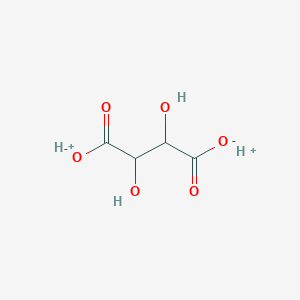
![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213501.png)
![N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B213503.png)
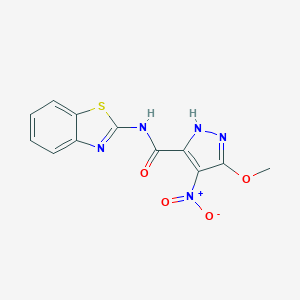
![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)
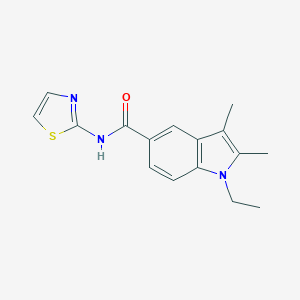
![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)
![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
METHANONE](/img/structure/B213514.png)
